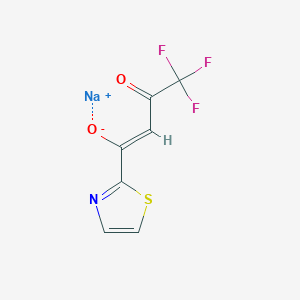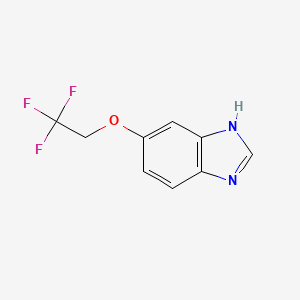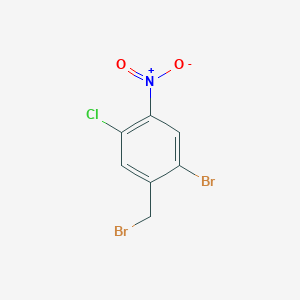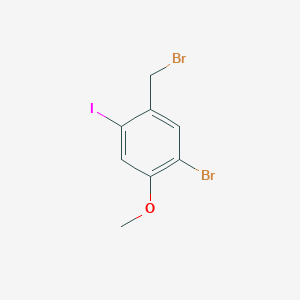
2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide is an organic compound that belongs to the class of brominated amides. This compound features a bromine atom attached to the second carbon of a propionamide group, which is further connected to a 4,5-dihydro-thiazol-2-yl moiety. The presence of both bromine and thiazole ring in its structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide typically involves the bromination of a precursor compound followed by the formation of the thiazole ring. One common method includes:
Bromination: Starting with propionamide, bromine is introduced to the second carbon position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Thiazole Formation: The brominated intermediate is then reacted with a thioamide or a similar sulfur-containing compound under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or secondary amides.
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced thiazole derivatives or dehalogenated compounds.
Aplicaciones Científicas De Investigación
2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and thiazole ring play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-N-(thiazol-2-yl)-propionamide: Lacks the 4,5-dihydro modification, which may affect its reactivity and biological activity.
2-Chloro-N-(4,5-dihydro-thiazol-2-yl)-propionamide: Substitution of bromine with chlorine, leading to different chemical properties.
N-(4,5-dihydro-thiazol-2-yl)-propionamide: Absence of the halogen atom, which significantly alters its reactivity.
Uniqueness
2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide is unique due to the presence of both bromine and the 4,5-dihydro-thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H9BrN2OS |
|---|---|
Peso molecular |
237.12 g/mol |
Nombre IUPAC |
2-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H9BrN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h4H,2-3H2,1H3,(H,8,9,10) |
Clave InChI |
PMRPYSYOEWFYNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=NCCS1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


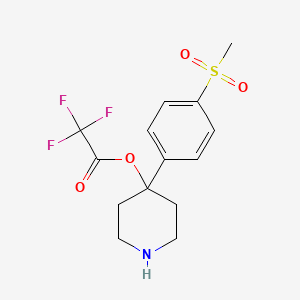

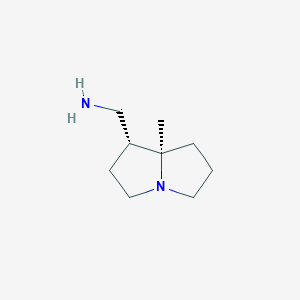
![Methyl 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B12856343.png)
![2-(Difluoromethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12856359.png)

![2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12856369.png)
